molecular formula C19H21FN2O B1325612 4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-67-0

4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1325612
CAS No.: 898783-67-0
M. Wt: 312.4 g/mol
InChI Key: FYFSFVRTFZYAJP-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the family of benzophenones. It is characterized by the presence of a fluorine atom and a piperazine ring substituted with a methyl group. This compound is known for its unique chemical structure and biological activity, making it valuable in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-fluorobenzophenone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-(4-piperazinomethyl) benzophenone
  • 4-Fluoro-4’-(4-methylpiperidinyl) benzophenone
  • 4-Fluoro-4’-(4-methylpiperazinyl) benzophenone

Uniqueness

4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of both a fluorine atom and a methyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFSFVRTFZYAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642973
Record name (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-67-0
Record name Methanone, (4-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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